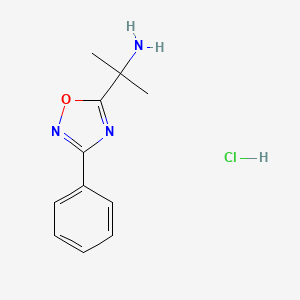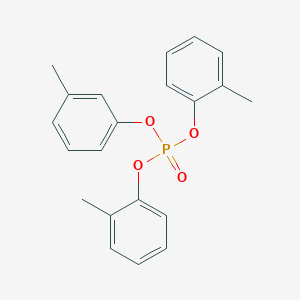
Bis(o-cresyl) m-Cresyl Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(o-cresyl) m-Cresyl Phosphate typically involves the reaction of cresol with phosphorus oxychloride or phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes steps such as mixing, heating, and purification to obtain the final product with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Bis(o-cresyl) m-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of cresol and other related compounds.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of different organophosphate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Cresol and related compounds.
Substitution: Various organophosphate derivatives.
Aplicaciones Científicas De Investigación
Bis(o-cresyl) m-Cresyl Phosphate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other organophosphate compounds.
Biology: Studied for its potential effects on biological systems and its role as a flame retardant.
Medicine: Investigated for its potential use in drug delivery systems and as a plasticizer in medical devices.
Industry: Widely used as a flame retardant and plasticizer in the manufacturing of plastics, varnishes, and lubricants.
Mecanismo De Acción
The mechanism of action of Bis(o-cresyl) m-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes, leading to changes in cellular processes. It can also interact with receptors, affecting signal transduction pathways .
Comparación Con Compuestos Similares
Tricresyl Phosphate: A mixture of three isomeric organophosphate compounds used as a flame retardant and plasticizer.
Bis(m-cresyl) o-Cresyl Phosphate: Another isomer with similar applications but different chemical properties.
Uniqueness: Bis(o-cresyl) m-Cresyl Phosphate is unique due to its specific isomeric structure, which imparts distinct chemical and physical properties. Its effectiveness as a flame retardant and plasticizer makes it valuable in various industrial applications .
Propiedades
Fórmula molecular |
C21H21O4P |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
bis(2-methylphenyl) (3-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-9-8-12-19(15-16)23-26(22,24-20-13-6-4-10-17(20)2)25-21-14-7-5-11-18(21)3/h4-15H,1-3H3 |
Clave InChI |
VVKLDZBAUZBOTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


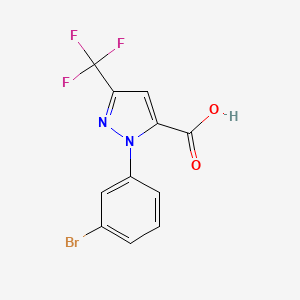
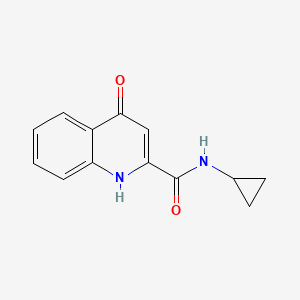

![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide](/img/structure/B13863763.png)
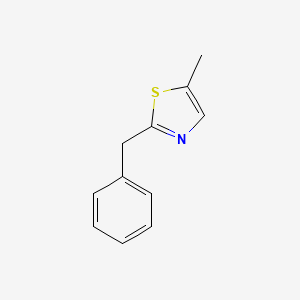

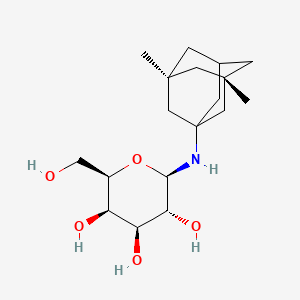
![N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
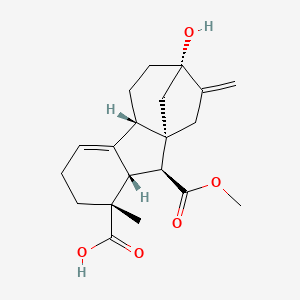
![(3S,8S,9S,10R,13R,14S,17R)-17-(5-ethyl-6-methylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13863806.png)
![N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose](/img/structure/B13863822.png)
![Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13863825.png)

